N-(2-Aminoethyl)thiourea hydrochloride
Description
Properties
IUPAC Name |
2-aminoethylthiourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBDVYMLWSVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-Aminoethyl)thiourea hydrochloride exhibits notable biological activities, making it a valuable compound in drug design and development.
Anticancer Activity
Thiourea derivatives, including this compound, have demonstrated promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thioureas may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
- Case Study : In a recent study, derivatives showed IC50 values against various cancer cell lines ranging from 3 to 14 µM, indicating potent anticancer activity .
Antimicrobial Properties
This compound also exhibits antibacterial and antifungal activities:
- Antibacterial Efficacy : this compound has been tested against Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- Case Study : A derivative demonstrated an inhibition zone diameter of 29 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Other Biological Activities
The compound has been investigated for additional biological activities:
- Antioxidant Activity : Thiourea derivatives have shown significant antioxidant properties, important for mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation, further supporting their therapeutic potential .
Agricultural Applications
This compound is also utilized in agriculture as an insect growth regulator and herbicide.
Insecticidal and Herbicidal Activity
Research indicates that thioureas can effectively control pest populations and weed growth:
- Mechanism : The action involves disrupting the growth and development of insects, making them effective as insecticides.
- Case Study : Compounds derived from thioureas have been shown to possess herbicidal properties, inhibiting the growth of specific weed species while being less harmful to crops .
Materials Science Applications
In materials science, this compound serves as a building block for synthesizing various functional materials.
Synthesis of Coordination Complexes
Thiourea derivatives are used to create coordination complexes that exhibit unique properties:
- Applications in Catalysis : These complexes can act as catalysts in organic reactions, enhancing reaction rates and selectivity .
- Case Study : Recent advancements include the synthesis of Ru(II) complexes with thiourea ligands that have been utilized in transfer hydrogenation reactions, demonstrating their utility in catalysis .
Comparison Table of Biological Activities
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines | 3 - 14 |
| Antibacterial | Inhibition against Staphylococcus aureus | MIC ~ 0.03 - 0.06 |
| Antioxidant | Scavenging free radicals | IC50 ~ 52 |
| Anti-inflammatory | Reduction of inflammatory markers | Not specified |
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)thiourea hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of specific biochemical pathways, making it useful in therapeutic applications.
Comparison with Similar Compounds
N-(2-Aminoethyl) Benzamide Derivatives ()
These compounds share the N-(2-aminoethyl) backbone but replace the thiourea group with benzamide moieties. Key examples include:
Comparison :
- Functional Groups : Benzamides (amide bond) vs. thiourea (thioamide). Thiourea’s sulfur atom may confer stronger hydrogen-bonding capacity and nucleophilicity.
- Synthesis Efficiency : Yields vary widely (54–98%) depending on substituents, highlighting the sensitivity of synthesis to structural modifications.
- Thiourea analogs might exhibit similar bioactivity but with differing mechanisms due to sulfur’s redox activity.
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride ()
This thiourea derivative features a chiral diphenylethyl group and trifluoromethyl substituents.
| Property | Value/Feature |
|---|---|
| Molecular Formula | C₂₃H₁₉F₆N₃S·HCl |
| Molecular Weight | 519.93 g/mol |
| Key Structural Features | Trifluoromethyl groups enhance metabolic stability and lipophilicity |
Comparison :
Sulfonamide Derivatives ()
Examples include:
- N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride (): Molecular Weight: 329.64 g/mol Features: Bromine and methyl groups enhance steric bulk; sulfonamide group offers acidity (pKa ~10) for hydrogen bonding .
- N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride (): Molecular Weight: 271.16 g/mol Purity: 95% (lower than typical pharmaceutical standards) .
Comparison :
- Functional Groups : Sulfonamide (-SO₂NH-) vs. thiourea (-CS-NH-). Sulfonamides are stronger acids and commonly used in antibiotics (e.g., sulfa drugs), whereas thioureas may interact with metal ions or enzymes via sulfur.
- Bioactivity : Sulfonamides in are labeled as "versatile scaffolds," suggesting broader applicability in drug discovery.
Fluorinated Acetamide: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride ()
| Property | Value/Feature |
|---|---|
| Molecular Formula | C₄H₈ClF₃N₂O |
| Molecular Weight | 192.57 g/mol |
| Purity | ≥98% (HPLC) |
Comparison :
- Applications: Serves as an intermediate in organic syntheses, similar to this compound .
Quaternary Ammonium Compound: 2-(Diethylamino)ethyl Chloride Hydrochloride ()
| Property | Value/Feature |
|---|---|
| Synonyms | Diethylaminoethylchloride hydrochloride |
| Key Features | Quaternary ammonium structure; surfactant properties |
Comparison :
- Reactivity : The chloride group and tertiary amine facilitate nucleophilic substitutions, unlike thiourea’s sulfur-based reactivity.
- Applications : Used in synthesizing ion-exchange resins or surfactants, diverging from thiourea’s likely biological roles .
Biological Activity
N-(2-Aminoethyl)thiourea hydrochloride is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, anticancer, and immunomodulatory effects, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound's structure can be represented as follows:
2.1 Antibacterial Activity
Thiourea derivatives, including this compound, have demonstrated significant antibacterial properties. In a study evaluating various thiourea compounds, this compound exhibited minimum inhibitory concentrations (MIC) against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 50 |
These results indicate comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm across different strains .
2.2 Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH and ABTS assays. The compound demonstrated a significant reducing potential with IC50 values indicating strong radical scavenging activity:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 52 |
These findings suggest that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
2.3 Anticancer Activity
Research has highlighted the anticancer properties of thiourea derivatives, including this compound. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3 to 14 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7 |
| A549 (lung cancer) | 10 |
| PC3 (prostate cancer) | 8 |
Mechanistic studies revealed that this compound induces apoptosis in cancer cells by affecting cell cycle progression and promoting cell death through the activation of caspases .
2.4 Immunomodulatory Effects
Recent studies have suggested that thiourea derivatives can act as immunomodulators. This compound has been shown to enhance cytokine production in immune cells through pathways involving TLR1/2 activation:
- Cytokines Released: TNF-α, IL-1β
- Mechanism: Activation via MyD88 and NF-κB signaling pathways
This immunomodulatory activity may contribute to its effectiveness in cancer therapy by enhancing anti-tumor immunity .
3. Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Case Study 1: A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in improved survival rates and reduced tumor size.
- Case Study 2: In an animal model of oxidative stress-induced neurodegeneration, administration of the compound led to significant neuroprotection and reduced markers of oxidative damage.
Preparation Methods
Direct Synthesis via Reaction of Thiourea and Ethylenediamine Hydrochloride
The most straightforward and commonly reported method for preparing N-(2-Aminoethyl)thiourea hydrochloride involves the direct reaction of thiourea with ethylenediamine in the presence of hydrochloric acid.
- Procedure : Thiourea is reacted with ethylenediamine hydrochloride under reflux conditions, facilitating the nucleophilic substitution of the aminoethyl group onto the thiourea moiety.
- Reaction Conditions : Typically, the reaction is carried out in aqueous or alcoholic media with hydrochloric acid to maintain the compound in its hydrochloride salt form. Controlled temperature and reflux ensure complete conversion.
- Purification : The product is isolated by crystallization from the reaction mixture, yielding this compound as a solid.
This method is scalable and widely used in industrial production due to its simplicity and relatively high yield.
| Reagents | Conditions | Outcome |
|---|---|---|
| Thiourea + Ethylenediamine·HCl | Reflux in aqueous or alcoholic HCl | This compound, crystalline solid |
This synthesis route is supported by experimental data showing that 36% aqueous HCl added to a cooled suspension of sodium thiocyanate (NaSCN) can also yield the compound, indicating the use of thiocyanate salts as precursors in acidic media.
Synthesis via Reaction of Sodium Thiocyanate and Ethylenediamine Hydrochloride
An alternative preparation method involves the reaction of sodium thiocyanate with ethylenediamine hydrochloride under acidic conditions.
- Procedure : Sodium thiocyanate is suspended in water and cooled; then 36% aqueous hydrochloric acid is added to generate the reactive species in situ.
- Reaction : Ethylenediamine hydrochloride is then introduced, allowing nucleophilic attack on the thiocyanate to form the thiourea derivative.
- Advantages : This method avoids the direct use of thiourea and can be advantageous when sodium thiocyanate is more readily available or preferred for industrial scale.
| Reagents | Conditions | Outcome |
|---|---|---|
| NaSCN + Ethylenediamine·HCl + HCl | Cooled aqueous suspension, acid addition | This compound |
This approach is detailed in a Royal Society of Chemistry supporting information document, confirming the formation of this compound by acidifying sodium thiocyanate suspensions and subsequent reaction with aminoethyl groups.
Industrial Considerations and Optimization
- Scale-Up : Industrial synthesis typically employs large reactors with precise temperature and pressure control to optimize yield and purity.
- Purification : Crystallization remains the preferred method for isolating the hydrochloride salt.
- Reaction Monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are used to monitor reaction progress and confirm product formation.
- Safety and Environmental : Use of aqueous hydrochloric acid and sodium thiocyanate requires proper handling due to corrosivity and toxicity.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reaction Conditions | Advantages | Typical Yield/Notes |
|---|---|---|---|---|
| 1 | Thiourea + Ethylenediamine·HCl | Reflux in aqueous/alcoholic HCl | Simple, direct, scalable | High yield, crystalline product |
| 2 | Sodium thiocyanate + Ethylenediamine·HCl + HCl | Cooled aqueous suspension, acid addition | Avoids direct thiourea use | Efficient, suitable for industrial scale |
| 3 | Ethylenediamine + Isothiocyanate | Room temperature, DCM or tert-butanol | Versatile, high yield in lab scale | High purity, confirmed by NMR and IR spectra |
Research Findings and Characterization
- Spectroscopic Confirmation : The thiourea moiety in this compound is confirmed by characteristic ^13C-NMR chemical shifts of the thiocarbonyl carbon (178–184 ppm) and broad NH proton signals in ^1H-NMR (5.5–6.3 ppm for alkyl NH).
- Purity Assessment : FT-IR spectra show strong bands corresponding to the C=S bond, and HR-MS confirms molecular weight.
- Reaction Efficiency : The reaction of isothiocyanates with primary amines is generally high-yielding and rapid at room temperature, but aromatic amines require reflux due to lower nucleophilicity.
- Industrial Scale : The direct reaction of thiourea with ethylenediamine hydrochloride under reflux in acidic media remains the industrial standard due to cost-effectiveness and operational simplicity.
Q & A
Q. How are thiourea hydrochloride derivatives applied in targeted drug delivery systems?
Q. What role do thiourea derivatives play in proteomics for disease biomarker detection?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
